2-Chloromethyl-3,5-dimethylpyridin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol . This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The hydroxyl group at the fourth position can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are the corresponding alcohols or amines.
Scientific Research Applications
2-Chloromethyl-3,5-dimethylpyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol involves its interaction with specific molecular targets and pathways . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The hydroxyl group at the fourth position can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: This compound has a methoxy group instead of a hydroxyl group at the fourth position.
2-(Chloromethyl)-3,4-dimethoxypyridine: This compound has two methoxy groups at the third and fourth positions.
Uniqueness: 2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to the presence of both chloromethyl and hydroxyl groups on the pyridine ring . This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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